molecular formula C6H5Cl2N B1299082 2,6-Dichloro-3-methylpyridine CAS No. 58584-94-4

2,6-Dichloro-3-methylpyridine

Cat. No. B1299082
CAS RN: 58584-94-4
M. Wt: 162.01 g/mol
InChI Key: KNIKCOPEHZTQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-methylpyridine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The compound is further defined by the presence of two chlorine atoms and one methyl group attached to the ring, specifically at the 2, 6, and 3 positions, respectively. While the provided papers do not directly discuss 2,6-Dichloro-3-methylpyridine, they do provide insights into the behavior of structurally related compounds, which can be used to infer certain properties and reactivities of 2,6-Dichloro-3-methylpyridine.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions including substitution, nitration, and chlorination processes. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through a series of reactions including substitution and nitration, achieving an overall yield of 60.6% . This suggests that similar methodologies could potentially be applied to synthesize 2,6-Dichloro-3-methylpyridine, although the specific details and yields would depend on the reactivity of the methyl group and the influence of the chlorine substituents.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the solid-state structure of pyridine derivatives. For example, the structure of an adduct of 3-methylpyridine was determined, revealing a short N···H···O hydrogen bridge, indicating strong intermolecular interactions . Similarly, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed, showing two independent molecules in the asymmetric unit . These studies highlight the importance of intermolecular interactions in the solid-state structures of pyridine derivatives, which would also be relevant for 2,6-Dichloro-3-methylpyridine.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including dehalogenation and the formation of azabenzofuran derivatives . The presence of electron-withdrawing groups such as chlorine can influence the reactivity of the pyridine ring, potentially making it more susceptible to nucleophilic substitution reactions. The specific reactivity patterns of 2,6-Dichloro-3-methylpyridine would need to be studied in detail to understand its unique chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For instance, vibrational spectroscopy and quantum chemical calculations can provide insights into the conformation and electronic structure of these compounds . The presence of substituents such as chlorine and methyl groups can affect the electronic distribution within the molecule, as seen in the comparative study of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine . Additionally, the study of 2-chloro-4-nitropyridine and related compounds using experimental and theoretical approaches can reveal information about molecular electrostatic potentials, NMR chemical shifts, and reactivity . These analyses are crucial for understanding the physical and chemical properties of 2,6-Dichloro-3-methylpyridine.

Scientific Research Applications

“2,6-Dichloro-3-methylpyridine” is an important raw material and intermediate used in various fields . Here are some of the fields where it’s commonly used:

  • Organic Synthesis : This compound serves as a key intermediate in the synthesis of various organic compounds .
  • Pharmaceuticals : It’s used in the production of several pharmaceutical compounds .
  • Agrochemicals : “2,6-Dichloro-3-methylpyridine” is also used in the synthesis of agrochemicals .
  • Dyestuff Fields : This compound is used in the production of dyes .

One specific application of a derivative of “2,6-Dichloro-3-methylpyridine” is in the protection of crops from pests . The derivative, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), is used as a chemical intermediate for the synthesis of several crop-protection products . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

  • Chemical Research : This compound is often used in chemical research due to its unique properties. It can act as a building block in the synthesis of more complex molecules .

  • Material Science : In material science, “2,6-Dichloro-3-methylpyridine” can be used in the development of new materials with desired properties .

  • Pesticides : This compound is used in the synthesis of various pesticides. The unique properties of “2,6-Dichloro-3-methylpyridine” make it an effective ingredient in these products .

  • Veterinary Medicine : “2,6-Dichloro-3-methylpyridine” can be used in the production of certain veterinary medicines. These medicines help in treating various diseases in animals .

Safety And Hazards

While specific safety and hazard data for 2,6-Dichloro-3-methylpyridine is not available, it’s important to handle it with care. Avoid dust formation, breathing in the gas or vapors, and contact with skin and eyes . It should be stored in a cool, dry place in well-sealed containers .

properties

IUPAC Name

2,6-dichloro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIKCOPEHZTQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355732
Record name 2,6-dichloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-methylpyridine

CAS RN

58584-94-4
Record name 2,6-dichloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-3-methylpyridine 1-oxide (9.00 g, 62.7 mmol) and triethylamine (10.4 ml, 75.2 mmol) were dissolved in dichloromethane (70 ml), and a solution of phosphorus oxychloride (7 ml, 75.3 mmol) in dichloromethane (40 ml) was added dropwise at 0° C. After stirring for 3 hours while elevating reaction temperature to room temperature, the reaction mixture was stirred under reflux for 1 hour. After the reaction was completed, water (30 ml) was added and the reaction mixture was neutralized with a sodium hydroxide solution, and after extracted with dichloromethane (70 ml), dried over magnesium sulfate. The solvent was evaporated and purified by silica gel column chromatography (eluting solvent: ethyl acetate/n-hexane=3/100), thereby yielding the title compound (3.47 g) as a white solid 10:3 mixture with 2,4-dichloro-3-methylpyridine.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

101.5 g (0.50 mol) of o-phthaloyl chloride in 50 ml of chlorobenzene are added dropwise under nitrogen to a solution of 35.9 g (0.25 mol) of 2-chloro-5-methylpyridine-1-oxide and 50.6 g (0.50 mol) of triethylamine in 200 ml of chlorobenzene in the course of 30 min. The mixture is subsequently heated under reflux for a further 12 hours, then the precipitate is filtered off with suction, the filter cake is washed with 50 ml of methylene chloride and the solvent is removed by distillation. The bottom is subjected to steam distillation, the pH of 6 being maintained by continuously adding 45 per cent sodium hydroxide solution. The distillate is extracted three times using 100 ml of methylene chloride each time, the solvent is removed by distillation and the residue is recrystallized from hexane.
[Compound]
Name
o-phthaloyl chloride
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
35.9 g
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-3-methylpyridine
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-3-methylpyridine
Reactant of Route 4
2,6-Dichloro-3-methylpyridine
Reactant of Route 5
2,6-Dichloro-3-methylpyridine
Reactant of Route 6
2,6-Dichloro-3-methylpyridine

Citations

For This Compound
5
Citations
P Bach, M Marczynke… - European Journal of …, 2012 - Wiley Online Library
A chemical design strategy has been used to select 3‐substituted 2,6‐dichloropyridines for the nucleophilic aromatic substitution reaction with 1‐methylpiperazine. The aim was to study …
T Katoh, Y Tomata, T Tsukamoto, Y Nakada - Tetrahedron Letters, 2015 - Elsevier
We report a facile method for the difluorination of 3-substituted-2,6-dichloropyridines using cesium fluoride as a fluorination reagent in dimethyl sulfoxide. It is proposed that this method …
Number of citations: 13 www.sciencedirect.com
P Bach - 2012 - gupea.ub.gu.se
The glutamatergic mGlu5 receptor and the purinergic P2Y12 receptor are two important targets in the development of novel treatments of gastroesophageal reflux disease (GERD) and …
Number of citations: 2 gupea.ub.gu.se
PF Vlad, MZ Krimer - Organic preparations and procedures …, 1998 - Taylor & Francis
On-going challenges of organic chemistry have spurred the development and improvement of synthetic methods and stimulated the search for new reagents which would provide milder …
Number of citations: 3 www.tandfonline.com
N Yamasaki, I Iwasaki, K Sakumi… - … A European Journal, 2021 - Wiley Online Library
The total synthesis of dehydroantofine was achieved by employing a novel, regioselective, azahetero Diels–Alder reaction of easily accessible 3,5‐dichloro‐2H‐1,4‐oxazin‐2‐one with …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.